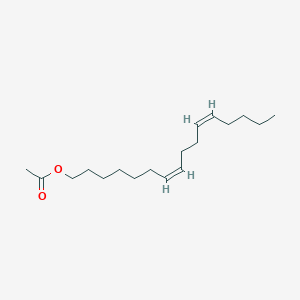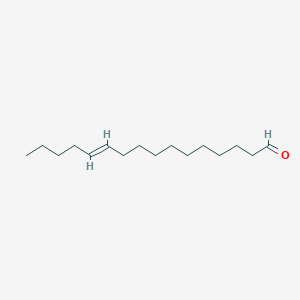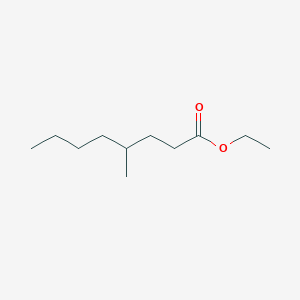
1,4-Diaminobutan-Dihydrochlorid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Putrescin-Dihydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Vorläufer bei der Synthese von Polyaminen wie Spermidin und Spermin verwendet.
Biologie: Es spielt eine Rolle bei der Zellproliferation und Stressreaktionen in Pflanzen.
Medizin: Es wird zur Untersuchung von Zellwachstum und -differenzierung verwendet.
Industrie: Es ist ein Bestandteil von Agrochemikalien, Tensiden, Pharmazeutika, Polymeren und Additiven.
5. Wirkmechanismus
Putrescin-Dihydrochlorid bindet an der Polyamin-Modulationsstelle des NMDA-Rezeptors und potenziert NMDA-induzierte Ströme . Es wirkt als Vorläufer von Spermidin, das an verschiedenen zellulären Prozessen beteiligt ist, darunter die Stabilisierung der DNA und die Regulation von Ionenkanälen . In Pflanzen moduliert es die Abszisinsäure-Spiegel während Stressreaktionen .
Ähnliche Verbindungen:
Cadaverin: Ein weiteres biogenes Polyamin, das durch die Decarboxylierung von Lysin gebildet wird.
Spermidin: Ein Triamin, das aus Putrescin und S-Adenosylmethioninamin gebildet wird.
Spermin: Ein Tetramin, das aus Spermidin und einem weiteren Molekül S-Adenosylmethioninamin gebildet wird.
Einzigartigkeit: Putrescin-Dihydrochlorid ist einzigartig aufgrund seiner Rolle als Vorläufer bei der Biosynthese anderer Polyamine wie Spermidin und Spermin. Seine Beteiligung an Stressreaktionen und Zellproliferation macht es zu einer wichtigen Verbindung sowohl in Pflanzen- als auch in Tiersystemen .
Wirkmechanismus
- Primary Targets : 1,4-Diaminobutane dihydrochloride acts as a cross-linking agent in polymer chemistry, aiding in the formation of polymers with improved mechanical properties .
- As a building block in organic synthesis, it participates in the formation of various organic compounds, including pharmaceutical drugs and agrochemicals .
- ADME Properties :
Target of Action
Mode of Action
Pharmacokinetics
Action Environment
Biochemische Analyse
Biochemical Properties
1,4-Diaminobutane dihydrochloride exhibits basic properties due to the presence of amino groups . It can act as a weak base, forming salts with strong acids . In biochemical research, it is utilized in the preparation of specialized cell culture media for stem cell cultivation . It is an endogenous metabolite and acts as an indicator of pollution-induced stress in higher plants .
Cellular Effects
1,4-Diaminobutane dihydrochloride is considered an occupational hepatotoxin and a secondary hepatotoxin . This means that it has the potential to cause liver damage if ingested or exposed to in high concentrations . It is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Molecular Mechanism
1,4-Diaminobutane dihydrochloride is an NMDA receptor agonist produced by the breakdown of amino acids after the death of an organism. It is a polyamine plant growth regulator affecting the synthesis of macromolecules and the development of root systems in plants. It binds to the polyamine modulatory site of the NMDA receptor and potentiates NMDA-induced currents .
Temporal Effects in Laboratory Settings
1,4-Diaminobutane dihydrochloride is stable, but hygroscopic . It should be stored in a well-ventilated place and the container should be kept tightly closed . It is important to handle this compound with care as it can be toxic and a skin and eye irritant .
Dosage Effects in Animal Models
The toxicity of 1,4-Diaminobutane dihydrochloride is relatively low, but safety precautions should still be taken. The oral median lethal dose (LD50) in rats is 463 mg/kg, and the dermal LD50 in rabbits is 1.576 g/kg .
Metabolic Pathways
1,4-Diaminobutane dihydrochloride is synthesized biologically via two different pathways, both starting from arginine . In one pathway, arginine is converted into agmatine, catalyzed by the enzyme arginine decarboxylase (ADC) .
Transport and Distribution
1,4-Diaminobutane dihydrochloride is highly soluble in water, which makes it easy to handle and dissolve in various aqueous solutions . This property allows it to be easily transported and distributed within cells and tissues .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Putrescine dihydrochloride can be synthesized via the decarboxylation of ornithine or arginine followed by hydrolysis . The reaction typically involves the use of ornithine decarboxylase enzyme to catalyze the decarboxylation process .
Industrial Production Methods: On an industrial scale, putrescine is produced by the hydrogenation of succinonitrile . This method is preferred due to its efficiency and scalability.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Putrescin-Dihydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Putrescin kann zu 4-Aminobutanal oxidiert werden.
Reduktion: Es kann zu 1,4-Butan-diamin reduziert werden.
Substitution: Es kann Substitutionsreaktionen eingehen, um Derivate wie Spermidin und Spermin zu bilden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie S-Adenosylmethionin werden bei der Synthese von Spermidin und Spermin verwendet.
Hauptprodukte:
Oxidation: 4-Aminobutanal
Reduktion: 1,4-Butan-diamin
Substitution: Spermidin und Spermin
Vergleich Mit ähnlichen Verbindungen
Cadaverine: Another biogenic polyamine formed by the decarboxylation of lysine.
Spermidine: A triamine formed from putrescine and S-adenosylmethioninamine.
Spermine: A tetramine formed from spermidine and another molecule of S-adenosylmethioninamine.
Uniqueness: Putrescine dihydrochloride is unique due to its role as a precursor in the biosynthesis of other polyamines like spermidine and spermine. Its involvement in stress responses and cell proliferation makes it a crucial compound in both plant and animal systems .
Eigenschaften
IUPAC Name |
butane-1,4-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2.2ClH/c5-3-1-2-4-6;;/h1-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWCODXIQWIHQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059824 | |
| Record name | 1,4-Diaminobutane dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] | |
| Record name | Putrescine dihydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21607 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
333-93-7 | |
| Record name | Putrescine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000333937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Butanediamine, hydrochloride (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Diaminobutane dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramethylenediammonium dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.797 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PUTRESCINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X45SUR7RHY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[(4Z,7E)-trideca-4,7-dienyl] acetate](/img/structure/B13415.png)






